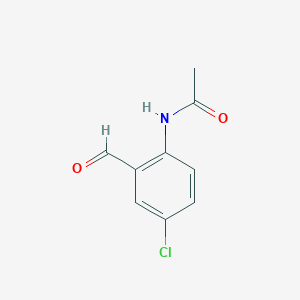

N-(4-chloro-2-formylphenyl)acetamide

Description

N-(4-Chloro-2-formylphenyl)acetamide is a synthetic acetamide derivative characterized by a chloro substituent at the para position and a formyl group at the ortho position of the phenyl ring. The acetamide group (-NH-CO-CH₃) is attached to the nitrogen atom of the aromatic amine. This compound is of interest in medicinal chemistry due to its structural versatility, enabling interactions with biological targets such as enzymes and receptors.

Properties

Molecular Formula |

C9H8ClNO2 |

|---|---|

Molecular Weight |

197.62 g/mol |

IUPAC Name |

N-(4-chloro-2-formylphenyl)acetamide |

InChI |

InChI=1S/C9H8ClNO2/c1-6(13)11-9-3-2-8(10)4-7(9)5-12/h2-5H,1H3,(H,11,13) |

InChI Key |

NEPFJGOQXMFVOD-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)NC1=C(C=C(C=C1)Cl)C=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-chloro-2-formylphenyl)acetamide typically involves the reaction of 4-chloro-2-formylaniline with acetic anhydride. The reaction is carried out under reflux conditions, and the product is purified by recrystallization. The general reaction scheme is as follows:

4-chloro-2-formylaniline+acetic anhydride→this compound+acetic acid

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified using techniques such as distillation or chromatography.

Chemical Reactions Analysis

Types of Reactions: N-(4-chloro-2-formylphenyl)acetamide can undergo various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Amines in the presence of a base such as sodium hydroxide.

Major Products Formed:

Oxidation: N-(4-chloro-2-carboxyphenyl)acetamide.

Reduction: N-(4-chloro-2-hydroxymethylphenyl)acetamide.

Substitution: N-(4-substituted-2-formylphenyl)acetamide.

Scientific Research Applications

N-(4-chloro-2-formylphenyl)acetamide has several scientific research applications, including:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(4-chloro-2-formylphenyl)acetamide depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or interacting with molecular targets such as receptors or proteins. The formyl group and the chlorine atom play crucial roles in its reactivity and interaction with biological molecules.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The biological and physicochemical properties of acetamide derivatives are heavily influenced by substituents on the aromatic ring. Below is a comparative analysis:

Table 1: Structural Comparison of Selected Acetamide Derivatives

Key Observations :

- Electron-withdrawing groups (e.g., Cl, NO₂, CHO) enhance reactivity and binding to enzymes or receptors. For example, the formyl group in this compound may facilitate Schiff base formation with biological nucleophiles, a mechanism observed in other acetamide-based enzyme inhibitors .

- Substituent position : Meta-substituted trichloro-acetamides (e.g., 3-Cl) exhibit distinct crystal packing compared to para-substituted analogs, highlighting the role of substituent orientation in solid-state properties .

Pharmacological Activities

Antimicrobial and Antifungal Activity

- Compounds 47 and 48 (benzo[d]thiazol-5-ylsulfonyl derivatives) demonstrated potent activity against gram-positive bacteria (MIC: 2–4 µg/mL), while 49 and 50 showed antifungal efficacy against Candida albicans (MIC: 4–8 µg/mL) .

Anticancer Activity

- Derivatives like 38 (N-(4-methoxyphenyl)-2-(4-pyrrolidin-1-ylquinazoline-2-sulfonyl)-acetamide) inhibited cancer cell lines (HCT-1, MCF-7) with IC₅₀ values <10 µM .

Enzyme Inhibition

- This compound shares structural motifs with MAO-B inhibitors (e.g., safinamide) and AChE/BChE inhibitors (e.g., triazole-benzothiazole acetamides) .

- Pyridazinone-containing acetamides (e.g., FPR2 agonists) activate calcium mobilization in neutrophils, a property modulated by substituents like 4-methoxybenzyl groups .

Biological Activity

N-(4-chloro-2-formylphenyl)acetamide is a compound of interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications based on recent research findings.

Chemical Structure and Properties

This compound features a chloro substituent and a formyl group attached to a phenyl ring, which contributes to its unique reactivity and biological activity. The presence of these functional groups allows for interactions with various biological targets, including enzymes and receptors.

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and modulate molecular targets. For instance, the formyl group may enhance its reactivity towards nucleophiles, while the chlorine atom can influence lipophilicity and membrane permeability, facilitating cellular uptake .

1. Antimicrobial Activity

Research indicates that chloroacetamides, including this compound, exhibit significant antimicrobial properties. A study on similar compounds demonstrated effectiveness against various bacterial strains such as Staphylococcus aureus and methicillin-resistant S. aureus (MRSA), highlighting their potential as new antimicrobial agents .

| Compound | Activity Against S. aureus (%) | Activity Against E. coli (%) | Activity Against C. albicans (%) |

|---|---|---|---|

| This compound | 72.62 | 25.68 | 68.30 |

| Ciprofloxacin (Control) | 99.20 | 95.00 | 90.00 |

2. Anti-inflammatory Properties

This compound has been investigated for its anti-inflammatory effects, particularly in models of osteoclastogenesis where it inhibited the formation of mature osteoclasts and reduced bone resorption activity . This suggests potential applications in treating bone-related disorders.

3. Anticancer Activity

The compound has shown promise in cancer research, particularly in inducing apoptosis in cancer cell lines such as MDA-MB-231, a breast cancer model. In vitro studies revealed that it significantly increased the percentage of apoptotic cells compared to control groups .

Case Studies

Case Study 1: Antimicrobial Efficacy

A study evaluated various chloroacetamides for their antimicrobial activity using standard testing protocols against E. coli, S. aureus, and C. albicans. The results indicated that this compound displayed superior activity against Gram-positive bacteria due to its structural characteristics that enhance interaction with bacterial membranes .

Case Study 2: Osteoclast Inhibition

In an experimental model involving ovariectomized mice, this compound was administered to assess its effects on bone density loss. The results indicated a significant reduction in osteoclast formation and activity, suggesting its potential as a therapeutic agent for osteoporosis .

Q & A

Basic: What are the established synthetic routes for N-(4-chloro-2-formylphenyl)acetamide, and how can reaction conditions be optimized for yield?

Methodological Answer:

The synthesis typically involves acetylation of the corresponding amine precursor. A common approach is refluxing 4-chloro-2-formylaniline with acetic anhydride in a polar aprotic solvent (e.g., acetonitrile) under inert conditions. Optimization includes:

- Temperature control : Maintaining reflux (100–120°C) ensures complete acetylation .

- Catalyst use : Acid catalysts (e.g., H₂SO₄) may accelerate the reaction but require neutralization post-synthesis.

- Purification : Recrystallization from ethanol or column chromatography removes unreacted starting materials. Yield improvements (70–85%) are achievable by adjusting molar ratios (e.g., 1:1.2 amine:acetic anhydride) and reaction time (4–6 hours) .

Basic: What spectroscopic techniques are critical for characterizing this compound, and how are data interpreted?

Methodological Answer:

- ¹H/¹³C NMR : The acetamide methyl group appears as a singlet (~2.1 ppm), while the formyl proton resonates at ~9.8–10.2 ppm. Aromatic protons split into distinct patterns due to chloro and formyl substituents (e.g., doublets at ~7.5–8.5 ppm) .

- IR Spectroscopy : Strong C=O stretches (~1650–1700 cm⁻¹) confirm the acetamide and formyl groups. N–H stretching (~3200–3300 cm⁻¹) may appear if impurities exist.

- Mass Spectrometry : Molecular ion peaks (e.g., [M+H]⁺ at m/z 212) and fragmentation patterns (e.g., loss of Cl or CO) validate the structure .

Basic: What safety precautions are essential during the synthesis and handling of this compound?

Methodological Answer:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact with chlorinated intermediates .

- Ventilation : Use a fume hood to mitigate inhalation risks from volatile reagents (e.g., acetic anhydride).

- Waste Disposal : Neutralize acidic byproducts before disposal and segregate halogenated waste .

Advanced: How can single-crystal X-ray diffraction resolve molecular conformation and intermolecular interactions in this compound?

Methodological Answer:

- Crystal Growth : Slow evaporation of ethanolic solutions yields diffraction-quality crystals.

- Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 100–150 K to minimize thermal motion .

- Refinement : Employ SHELXL for structure solution, refining anisotropic displacement parameters and validating geometry with checkCIF . Key interactions (e.g., C–H⋯O hydrogen bonds) are mapped using Mercury or Olex2 .

Advanced: How do hydrogen bonding and crystal packing influence the solid-state properties of this compound?

Methodological Answer:

- Intermolecular Interactions : The formyl oxygen acts as a hydrogen-bond acceptor, forming chains via N–H⋯O bonds (e.g., 2.8–3.0 Å) .

- Thermal Stability : Stronger packing (e.g., π-π stacking of aromatic rings) correlates with higher melting points. Differential Scanning Calorimetry (DSC) can quantify phase transitions .

- Polymorphism Screening : Vary solvent polarity (e.g., water vs. DMSO) during crystallization to isolate polymorphs .

Advanced: What computational methods predict the reactivity and electronic properties of this compound?

Methodological Answer:

- Density Functional Theory (DFT) : Optimize geometry using B3LYP/6-311+G(d,p) to calculate frontier molecular orbitals (HOMO/LUMO) and electrostatic potential maps. These predict nucleophilic/electrophilic sites for drug design .

- Molecular Docking : Use AutoDock Vina to simulate interactions with biological targets (e.g., enzymes), guided by the compound’s dipole moment and polar surface area .

Advanced: How can researchers resolve contradictions in spectral or crystallographic data for this compound?

Methodological Answer:

- Data Validation : Cross-reference NMR/IR with computational predictions (e.g., ACD/Labs or ChemDraw). For crystallography, ensure R factors < 5% and validate with PLATON symmetry checks .

- Error Analysis : Discrepancies in melting points may arise from impurities; repeat recrystallization and compare DSC thermograms. For conflicting bond angles, re-examine disorder modeling in refinement .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.